N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)
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Overview
Description
“N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H17F6N3S . It is used extensively in promoting organic transformations .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1
. This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound’s exact mass and monoisotopic mass are both 385.10473770 g/mol . It has a rotatable bond count of 2 .Scientific Research Applications
Catalyst Development in Organic Chemistry
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative closely related to the specified compound, plays a crucial role in catalyst development for organic chemistry. It's known for its ability to activate substrates through double hydrogen bonding, stabilizing partially developing negative charges in transition states. This feature has made it a key player in promoting organic transformations, earning its place as a privileged motif in the design of H-bond organocatalysts. The extensive use of the 3,5-bis(trifluoromethyl)phenyl motif in such catalysts underscores its importance in enhancing reaction efficiency and selectivity (Zhang, Bao, & Xing, 2014).
Organocatalysis by Thioureas
The compound and its derivatives have shown effectiveness as organocatalysts, particularly in hydrogen-bonding catalysis. For instance, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been successfully employed at low loadings to catalyze the oxidation of sulfides, yielding sulfoxides with high yield and selectivity. This demonstrates the compound's potential in facilitating mild and chemoselective reactions, making it a valuable tool in synthetic organic chemistry (Russo & Lattanzi, 2009).
Advancements in Organocatalytic Asymmetric Reactions
Significant advancements have been made in using thiourea derivatives for organocatalytic asymmetric reactions. A specific thiourea derivative was found effective as an organocatalyst for the asymmetric sulfa-Michael reaction, demonstrating good yields and enantioselectivity. This indicates the compound's versatility and efficiency in facilitating asymmetric synthesis, offering potential pathways for the development of novel pharmaceuticals and materials (Kowalczyk, Nowak, & Skarżewski, 2013).
Applications in Crystal Engineering
The structural characteristics of bis-thiourea derivatives, including the compound , have been explored in crystal engineering. These derivatives demonstrate a consistent intramolecular hydrogen bonding pattern, contributing to their potential as building blocks in the design of novel crystalline materials. The robustness of these structures suggests their utility in developing materials with specific optical, electronic, or mechanical properties (Paisner, Zakharov, & Doxsee, 2010).
Safety And Hazards
properties
IUPAC Name |
1-[(1S,2S)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECTQVYSKGNEA-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea |
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